N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Description
This compound features a chloro-methoxyphenyl group attached to an acetamide core, linked to a 2-methyl-3,5-dioxothiomorpholine moiety. The thiomorpholine-dione ring introduces sulfur atoms, enhancing lipophilicity compared to oxygen-containing morpholine derivatives.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-8-14(20)17(13(19)7-22-8)6-12(18)16-10-5-9(15)3-4-11(10)21-2/h3-5,8H,6-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSZFXVQDSVBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula of this compound is . Its structure includes a chloro-substituted methoxyphenyl group linked to a thiomorpholine derivative.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, inhibiting the growth of various bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of leukemia and breast cancer cells.
- Anti-inflammatory Effects : It may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study reported that the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 -
Anticancer Activity :
- In a cell viability assay, the compound reduced the viability of MCF-7 breast cancer cells by 60% at a concentration of 25 µM after 48 hours of treatment.
- Another study indicated that it induced apoptosis in HL-60 leukemia cells, as evidenced by increased annexin V staining.
-
Anti-inflammatory Studies :
- In an animal model of inflammation, administration of the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Chloro vs. Methoxy Groups: The target compound's 5-chloro-2-methoxyphenyl group contrasts with simpler methoxy-substituted analogs (e.g., "N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide" from ). Methoxy groups enhance solubility via hydrogen bonding but reduce lipophilicity .
Halogenated Derivatives :
Compounds like "N-(adamantan-1-yl)-2-(8-fluoro-2-methyl-pyridoindolyl)acetamide" () replace chlorine with fluorine. Fluorine’s smaller size and higher electronegativity may improve metabolic stability but reduce steric bulk compared to chlorine .
Heterocyclic Moieties
- Thiomorpholine-dione vs. Morpholine: The thiomorpholine-dione ring in the target compound differs from morpholine derivatives (e.g., "N-(5-chloro-2-methoxyphenyl)-2-(morpholine-4-carbonyl)acetamide" in ).
- Benzothiazole vs. Thiomorpholine-dione: Benzothiazole-containing analogs () exhibit rigid aromatic systems, favoring π-π stacking interactions. In contrast, the thiomorpholine-dione’s non-aromatic structure may confer conformational flexibility, affecting target selectivity .
- Thiazolidinedione Moieties: Compounds with thiazolidinedione groups () are PPARγ agonists used in diabetes treatment. The thiomorpholine-dione lacks the conjugated enone system required for PPAR binding, suggesting divergent pharmacological targets .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s moderate solubility and LogP balance permeability and bioavailability.
- Adamantane derivatives () show high LogP, favoring CNS penetration but risking toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
